5-Isopropyl-5-azaspiro[2.4]heptan-7-ol
CAS No.:
Cat. No.: VC19926970
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 5-propan-2-yl-5-azaspiro[2.4]heptan-7-ol |
| Standard InChI | InChI=1S/C9H17NO/c1-7(2)10-5-8(11)9(6-10)3-4-9/h7-8,11H,3-6H2,1-2H3 |
| Standard InChI Key | CCXFMBZKBKFRGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC(C2(C1)CC2)O |
Introduction
Key Findings
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is a spirocyclic compound featuring a bicyclic structure with a five-membered azaspiro ring fused to a cyclopropane moiety. While direct literature on this specific derivative remains limited, its structural analogs—particularly 5-methyl- and 5-Boc-protected variants—provide critical insights into its physicochemical properties, synthetic pathways, and potential applications in medicinal chemistry. This report synthesizes data from patents, structural databases, and synthetic methodologies to outline current knowledge and unresolved challenges.
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 5-isopropyl-5-azaspiro[2.4]heptan-7-ol, delineates its core architecture:
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Spiro center: A quaternary carbon bridging a five-membered aziridine-like ring (5-aza) and a cyclopropane ring (2.4 system).
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Substituents: An isopropyl group at position 5 and a hydroxyl group at position 7.
Comparative analysis with the methyl analog (CID 83872214) reveals key similarities:
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Molecular formula: C₉H₁₇NO (vs. C₇H₁₃NO for the methyl variant).
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Functional groups: Tertiary amine (5-aza) and secondary alcohol (7-ol).
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Stereochemistry: The spiro arrangement imposes geometric constraints, likely favoring specific diastereomers, though chiral resolution data remain unavailable for the isopropyl derivative .
Synthetic Pathways and Challenges
Analogous Routes from Patent Literature
The synthesis of 5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CN104478791A) offers a template for derivatization :
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Cyclopropanation: Formation of the spirocyclic core via intramolecular cyclization, often employing halide leaving groups (e.g., Br, I) under basic conditions.
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Protecting Group Strategy: Introduction of tert-butoxycarbonyl (Boc) or other amino-protecting groups (e.g., Cbz) to stabilize reactive intermediates.
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Functionalization: Post-cyclization modifications, such as oxidation or substitution, to install the isopropyl and hydroxyl groups.
Critical Challenges:
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Steric hindrance: The isopropyl group may impede cyclization efficiency compared to smaller substituents (e.g., methyl).
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Chiral Control: Achieving enantioselectivity >98% ee, as demonstrated for Boc-protected analogs, requires optimized catalytic systems or chiral auxiliaries .
Physicochemical Properties (Extrapolated Data)
While experimental data for the isopropyl variant are absent, predictions based on the methyl analog (CID 83872214) and related spirocycles suggest:
Collision Cross Section (CCS): For the methyl analog, adduct-specific CCS values range from 129.4 Ų ([M+H]+) to 141.1 Ų ([M+Na]+), indicating compact 3D conformations . The isopropyl group may increase steric bulk, slightly elevating CCS.
Future Research Directions
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Synthetic Optimization: Screen Lewis acids (e.g., ZnCl₂) to improve cyclopropanation yields for bulky isopropyl groups.
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Chiral Resolution: Apply asymmetric catalysis (e.g., organocatalysts) to bypass costly enantiomer separation.
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Biological Profiling: Prioritize in vitro assays for kinase inhibition and cytochrome P450 interactions to de-risk development.
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